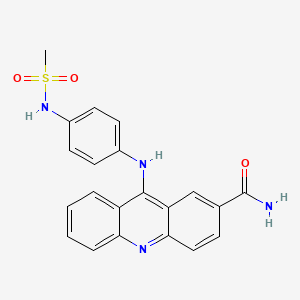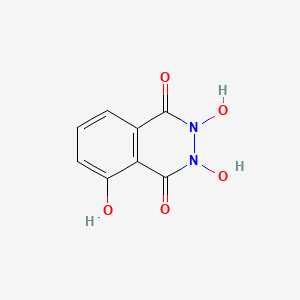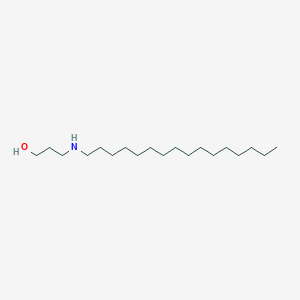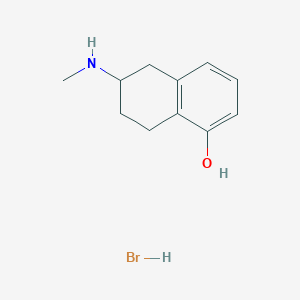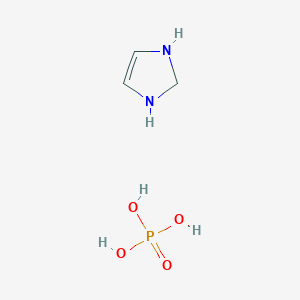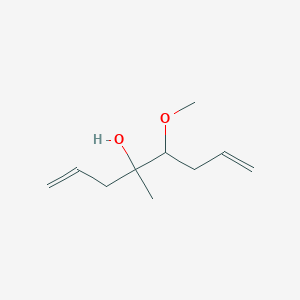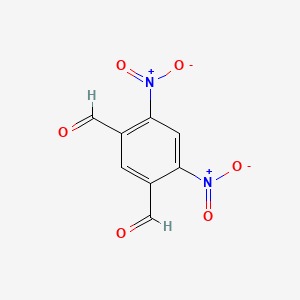
1,3-Benzenedicarboxaldehyde, 4,6-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxaldehyde, 4,6-dinitro- is an organic compound with the molecular formula C8H4N2O6 and a molecular weight of 224.13 g/mol It is characterized by the presence of two nitro groups and two aldehyde groups attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- typically involves nitration reactions. One common method is the nitration of isophthalaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Benzenedicarboxaldehyde, 4,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Scientific Research Applications
1,3-Benzenedicarboxaldehyde, 4,6-dinitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxaldehyde, 4,6-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
1,3-Benzenedicarboxaldehyde, 4,6-dinitro- can be compared with other nitro-substituted benzene derivatives, such as:
1,3-Dinitrobenzene: Lacks the aldehyde groups and has different reactivity and applications.
4,6-Dinitroisophthalaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
Properties
CAS No. |
65924-59-6 |
|---|---|
Molecular Formula |
C8H4N2O6 |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H4N2O6/c11-3-5-1-6(4-12)8(10(15)16)2-7(5)9(13)14/h1-4H |
InChI Key |
VCIJDXSHLZLMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)[N+](=O)[O-])[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
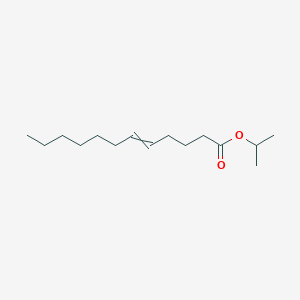

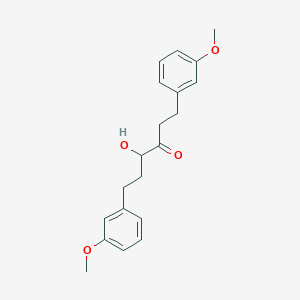
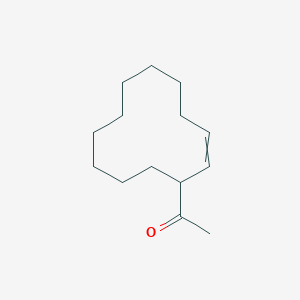
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
